molecular formula C4H5BrN4O B14482201 (3E)-6-Bromo-3-(methylimino)-1,2,4-triazin-2(3H)-ol CAS No. 65915-01-7

(3E)-6-Bromo-3-(methylimino)-1,2,4-triazin-2(3H)-ol

Cat. No.: B14482201
CAS No.: 65915-01-7
M. Wt: 205.01 g/mol
InChI Key: CJGVVMORNYPZMG-UHFFFAOYSA-N
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Description

(3E)-6-Bromo-3-(methylimino)-1,2,4-triazin-2(3H)-ol is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-6-Bromo-3-(methylimino)-1,2,4-triazin-2(3H)-ol typically involves the following steps:

    Starting Materials: The synthesis may begin with readily available precursors such as 2-amino-4,6-dibromopyrimidine and methylamine.

    Reaction Conditions: The reaction conditions may include heating the starting materials in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions.

    Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3E)-6-Bromo-3-(methylimino)-1,2,4-triazin-2(3H)-ol may undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Condensation Reactions: The methylimino group may participate in condensation reactions with carbonyl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino-triazine derivative.

Scientific Research Applications

(3E)-6-Bromo-3-(methylimino)-1,2,4-triazin-2(3H)-ol may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3E)-6-Bromo-3-(methylimino)-1,2,4-triazin-2(3H)-ol would depend on its specific interactions with molecular targets. Potential pathways may include:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interaction with Receptors: Acting as an agonist or antagonist at specific receptors.

    Modulation of Signaling Pathways: Affecting cellular signaling pathways involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1,2,4-triazin-3-ol: Lacks the methylimino group.

    3-(Methylimino)-1,2,4-triazin-2(3H)-ol: Lacks the bromine atom.

    6-Chloro-3-(methylimino)-1,2,4-triazin-2(3H)-ol: Contains a chlorine atom instead of bromine.

Properties

CAS No.

65915-01-7

Molecular Formula

C4H5BrN4O

Molecular Weight

205.01 g/mol

IUPAC Name

6-bromo-2-hydroxy-N-methyl-1,2,4-triazin-3-imine

InChI

InChI=1S/C4H5BrN4O/c1-6-4-7-2-3(5)8-9(4)10/h2,10H,1H3

InChI Key

CJGVVMORNYPZMG-UHFFFAOYSA-N

Canonical SMILES

CN=C1N=CC(=NN1O)Br

Origin of Product

United States

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